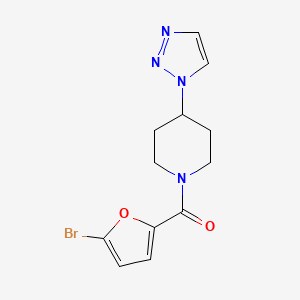

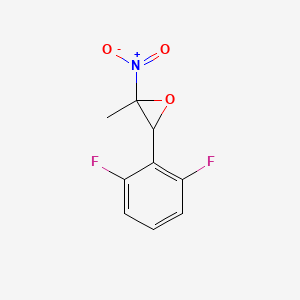

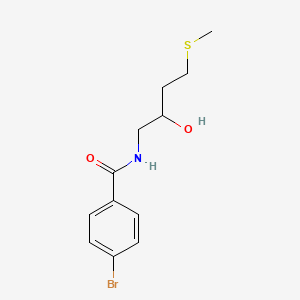

3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane (DFPMNO) is a chemical compound that has been the focus of extensive scientific research in recent years. This organic molecule has been found to possess unique properties that make it a valuable tool in various fields of study, including chemistry, biology, and medicine. In

Aplicaciones Científicas De Investigación

Oxidation of Peptides

Dioxiranes, similar in reactivity to nitrooxiranes, have been utilized for the selective oxidation of peptides. The oxidation efficiency varies with the protecting groups used on peptides, highlighting the potential for nitrooxiranes to modify bioactive molecules under mild conditions without losing configuration at chiral centers (Annese et al., 2010).

Molecular Electronic Devices

Compounds containing nitroamine redox centers, similar to the nitro functionality in nitrooxiranes, have been shown to exhibit negative differential resistance in electronic devices, suggesting that nitrooxiranes could have applications in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).

Oxidative Cleavage

The use of dioxiranes for oxidative cleavage of aryl oxazolines to nitro-esters and then to benzoic acids demonstrates a potential route for the synthesis of carboxylic acids from nitrooxirane derivatives (Yang, Yip, & Wang, 1997).

Organocatalytic Oxidation

Studies on the selective oxidation of substituted anilines to azoxybenzenes and nitro compounds without involving dioxirane intermediates suggest a framework for understanding the reactivity and potential applications of nitrooxiranes in catalysis and organic synthesis (Voutyritsa et al., 2017).

Photochemical Switching

The development of diarylethenes with nitronyl nitroxides demonstrates the ability to photochemically switch intramolecular magnetic interactions, suggesting applications for nitrooxiranes in materials science where light-induced changes in material properties are desirable (Matsuda & Irie, 2000).

Propiedades

IUPAC Name |

3-(2,6-difluorophenyl)-2-methyl-2-nitrooxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO3/c1-9(12(13)14)8(15-9)7-5(10)3-2-4-6(7)11/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXSMOPXPMMEAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)C2=C(C=CC=C2F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-chlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2917895.png)

![3,3-Dimethyl-1-[4-(trifluoromethyl)thiophene-2-carbonyl]piperidine-2-carbonitrile](/img/structure/B2917896.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2917901.png)

![2-((5-(4-([1,1'-Biphenyl]-4-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2917905.png)

![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2917909.png)